molecular formula C5H9LiS2 B14696547 Lithium, (2-methyl-1,3-dithian-2-yl)- CAS No. 27969-97-7

Lithium, (2-methyl-1,3-dithian-2-yl)-

Cat. No.: B14696547
CAS No.: 27969-97-7
M. Wt: 140.2 g/mol
InChI Key: GMTAXELSMZUCSZ-UHFFFAOYSA-N
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Description

Lithium, (2-methyl-1,3-dithian-2-yl)-, is a lithium-containing organosulfur compound characterized by a 1,3-dithiane ring substituted with a methyl group at the 2-position. This compound is notable for its role in organic synthesis, particularly in nucleophilic addition and fragmentation reactions. The 1,3-dithiane moiety acts as a protecting group for carbonyl functionalities, enabling controlled reactivity in multi-step synthetic pathways . The lithium ion coordinates with sulfur atoms in the dithiane ring, enhancing its stability and directing regioselectivity in reactions .

Synthetically, this compound is often prepared via lithiation of 2-methyl-1,3-dithiane using organolithium reagents (e.g., n-butyllithium) under inert conditions. For example, Backes et al. demonstrated its generation using tributyl lithium in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) as a solvent system, followed by reaction with electrophiles to form complex intermediates .

Properties

CAS No.

27969-97-7

Molecular Formula

C5H9LiS2

Molecular Weight

140.2 g/mol

InChI

InChI=1S/C5H9S2.Li/c1-5-6-3-2-4-7-5;/h2-4H2,1H3;/q-1;+1

InChI Key

GMTAXELSMZUCSZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-]1SCCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, (2-methyl-1,3-dithian-2-yl)- can be synthesized through the reaction of 2-methyl-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Scientific Research Applications

Lithium, (2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which lithium, (2-methyl-1,3-dithian-2-yl)- exerts its effects involves its role as a nucleophile. The compound can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its use in organic synthesis .

Comparison with Similar Compounds

2-Lithio-1,3-dithiane

  • Structure : Lacks the methyl substituent at the 2-position.
  • Reactivity : Exhibits higher electrophilicity compared to the methylated analogue due to reduced steric hindrance. Reacts efficiently with alkyl halides to yield aldehydes after oxidative hydrolysis (e.g., with Hg²⁺ salts) .
  • Applications : Widely used in aldehyde synthesis but less stable under prolonged storage due to the absence of a stabilizing methyl group.

2-Methyl-2-(1-oxo-5-heptynyl)-1,3-dithiane

  • Structure : Features a terminal alkyne and ketone group appended to the dithiane ring.
  • Reactivity : Undergoes tandem nucleophilic addition and fragmentation with vinylogous acyl triflates, enabling the synthesis of alkyne building blocks .
  • Thermal Stability : Lower than the lithium derivative due to the electron-withdrawing ketone group, which destabilizes the dithiane ring.

4-(2-Methyl-1,3-dithian-2-yl)butan-1-ol

  • Structure : Contains a hydroxyl-terminated alkyl chain linked to the dithiane ring.
  • Synthesis : Prepared via BF₃·OEt₂-catalyzed thioacetalization of 6-hydroxyhexan-2-one with 1,3-propanedithiol .
  • Applications : Serves as a precursor for polymer and lubricant additives but lacks the lithium coordination seen in the title compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity
Lithium, (2-methyl-1,3-dithian-2-yl)- C₅H₉LiS₂ 132.22 Not reported Nucleophilic addition to carbonyls; regioselective alkylation
2-Lithio-1,3-dithiane C₄H₆LiS₂ 117.14 6007-26-7 Oxidative hydrolysis to aldehydes; reacts with alkyl halides
2-Methyl-2-(1-oxo-5-heptynyl)-1,3-dithiane C₁₁H₁₆OS₂ 228.37 892874-94-1 Fragmentation with acyl triflates; alkyne generation
4-(2-Methyl-1,3-dithian-2-yl)butan-1-ol C₉H₁₈OS₂ 206.37 155853-28-4 Thioacetalization; alcohol functionalization

Coordination Chemistry and Lithium Interactions

Lithium in (2-methyl-1,3-dithian-2-yl)- complexes exhibits a coordination number of 3–4, typically bonding to two sulfur atoms from the dithiane ring and one or two solvent molecules (e.g., THF). This coordination stabilizes the anion and influences reaction pathways . In contrast, non-lithiated dithianes (e.g., 2-methyl-1,3-dithiane) lack such interactions, resulting in lower thermal and chemical stability .

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